JIB-04

Description

Structure

3D Structure

Properties

IUPAC Name |

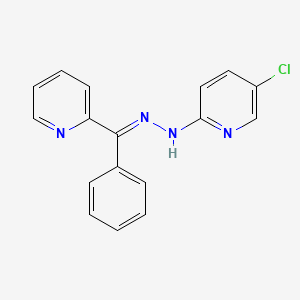

5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHFKWKMXWRVTJ-OQKWZONESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JIB-04: A Pan-Selective Inhibitor of Jumonji Histone Demethylases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JIB-04 is a potent, cell-permeable small molecule that exhibits pan-selective inhibitory activity against the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases (KDMs). This technical guide provides a comprehensive overview of the pan-selective activity of this compound, including its inhibitory profile, mechanism of action, and effects on key cellular signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts targeting epigenetic regulation in cancer and other diseases.

Quantitative Inhibitory Activity of this compound

This compound demonstrates broad-spectrum inhibition of various JmjC histone demethylases. The half-maximal inhibitory concentration (IC50) values against a panel of these enzymes have been determined in cell-free assays, highlighting its pan-selective nature.

| Target Enzyme | Alternative Name | IC50 (nM) | Assay Conditions |

| JARID1A | KDM5A | 230 | ELISA-based demethylase assay |

| JMJD2E | KDM4E | 340 | ELISA-based demethylase assay |

| JMJD3 | KDM6B | 855 | ELISA-based demethylase assay |

| JMJD2A | KDM4A | 445 | ELISA-based demethylase assay |

| JMJD2B | KDM4B | 435 | ELISA-based demethylase assay |

| JMJD2C | KDM4C | 1100 | ELISA-based demethylase assay |

| JMJD2D | KDM4D | 290 | ELISA-based demethylase assay |

| Table 1: In vitro inhibitory activity of this compound against a panel of Jumonji histone demethylases.[1][2] |

Mechanism of Action

This compound functions as a pan-selective inhibitor of the Jumonji family of histone demethylases.[1] Unlike many other inhibitors that act as competitive analogs of the cofactor α-ketoglutarate, this compound employs a distinct mechanism. This broad inhibition of KDMs leads to an increase in the methylation levels of their histone substrates, subsequently altering gene expression profiles. This modulation of the epigenetic landscape underlies its anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.

Key Signaling Pathways Modulated by this compound

The pan-selective inhibition of Jumonji demethylases by this compound impacts critical cellular signaling pathways implicated in cancer progression, including the PI3K/AKT and Wnt/β-catenin pathways.

PI3K/AKT Signaling Pathway

This compound treatment has been shown to inactivate the PI3K/AKT signaling pathway.[2] The inhibition of specific KDMs by this compound can lead to the altered expression of genes that regulate this pathway, resulting in decreased cell proliferation, survival, and growth.

Wnt/β-catenin Signaling Pathway

This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. By preventing the demethylation of histone marks on the promoters of Wnt target genes, this compound can suppress their transcription, leading to reduced cancer cell stemness and proliferation.

Experimental Protocols

In Vitro Histone Demethylase Activity Assay

This protocol describes an ELISA-based method to determine the in vitro inhibitory activity of this compound against JmjC histone demethylases.

Materials:

-

Recombinant JmjC histone demethylase (e.g., JARID1A, JMJD2E)

-

Biotinylated histone peptide substrate (e.g., H3K4me3)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween 20

-

Cofactor Solution: 120 nM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate

-

Streptavidin-coated 96-well plates

-

Primary antibody specific for the demethylated product (e.g., anti-H3K4me2)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coat streptavidin-coated 96-well plates with the biotinylated histone peptide substrate.

-

Wash the plates to remove unbound substrate.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In each well, add the recombinant JmjC histone demethylase, the Cofactor Solution, and the diluted this compound or vehicle control (DMSO).

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the plates to remove the enzyme and inhibitor.

-

Add the primary antibody and incubate at room temperature for 1 hour.

-

Wash the plates and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.

-

Wash the plates and add TMB substrate.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.[1]

Western Blot Analysis of Histone Methylation

This protocol is for assessing changes in global histone methylation levels in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer

-

Histone extraction buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against specific histone methyl marks (e.g., H3K4me3, H3K9me3, H3K27me3) and total histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells and perform histone extraction.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of specific histone methyl marks to the total histone H3 levels.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Gate the cell populations corresponding to G0/G1, S, and G2/M phases of the cell cycle.[3]

Experimental Workflow for Characterizing this compound Activity

The following diagram illustrates a typical workflow for characterizing the pan-selective activity of a histone demethylase inhibitor like this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of Jumonji histone demethylases and serves as a promising lead compound for the development of novel epigenetic therapies. Its pan-selective inhibitory profile, coupled with its demonstrated efficacy in cellular and in vivo models, underscores the therapeutic potential of targeting the JmjC family of enzymes in cancer and other diseases characterized by epigenetic dysregulation. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the multifaceted activities of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

JIB-04: A Pan-Inhibitor of Jumonji Histone Demethylases and its Impact on Histone Methylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JIB-04 is a potent, cell-permeable small molecule that functions as a pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails, thereby influencing chromatin structure and gene expression.[3] this compound has emerged as a valuable tool for studying the biological consequences of KDM inhibition and as a potential therapeutic agent in various diseases, particularly cancer.[4] This guide provides a comprehensive technical overview of this compound's effects on key histone methylation marks—H3K4, H3K9, and H3K27—supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect by chelating the Fe(II) ion within the active site of JmjC-domain containing histone demethylases, which is essential for their catalytic activity.[3] Unlike many other KDM inhibitors that act as competitive inhibitors of α-ketoglutarate, a cofactor for the demethylation reaction, this compound is neither an α-ketoglutarate competitor nor a histone peptide mimic.[3] Its pan-inhibitory nature means it targets a broad range of JmjC demethylases, leading to a global increase in histone methylation levels.[1][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 3. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

The E-Isomer of JIB-04: A Potent and Selective Inhibitor of Jumonji Histone Demethylases

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the E-isomer specific activity of JIB-04, a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This compound has emerged as a valuable tool for studying the role of histone demethylation in various biological processes and as a potential therapeutic agent in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Analysis of this compound E-Isomer Activity

The E-isomer of this compound demonstrates potent inhibitory activity against a range of Jumonji demethylases and exhibits selective cytotoxicity towards cancer cells over normal cells. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound (E-isomer) against Jumonji Histone Demethylases

| Target Demethylase | IC50 (nM) |

| JARID1A (KDM5A) | 230[1][2][3] |

| JMJD2A (KDM4A) | 445[1][2][3] |

| JMJD2B (KDM4B) | 435[1][2][3] |

| JMJD2C (KDM4C) | 1100[1][2][3] |

| JMJD2D (KDM4D) | 290[1][2] |

| JMJD2E (KDM4E) | 340[1][2][3] |

| JMJD3 (KDM6B) | 855[1][2][3] |

Table 2: In Vitro Growth Inhibitory Activity (IC50) of this compound (E-isomer) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| TC32 | Ewing Sarcoma | 0.13[4] |

| A4573 | Ewing Sarcoma | 1.84[4] |

| H358 | Non-small cell lung cancer | ~0.1 |

| A549 | Non-small cell lung cancer | ~0.25 |

| Lung and Prostate Cancer Lines | - | as low as 0.01[1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the E-isomer specific activity of this compound.

In Vitro Histone Demethylase Activity Assay

This assay measures the enzymatic activity of purified Jumonji demethylases and the inhibitory effect of this compound.

-

Enzyme and Substrate:

-

Recombinant human Jumonji demethylase (e.g., JARID1A, JMJD2E).

-

Biotinylated histone H3 peptides containing the target methylated lysine (B10760008) residue (e.g., H3K4me3, H3K9me3).

-

-

Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 100 µM (NH4)2Fe(SO4)2·6H2O.

-

Procedure:

-

Coat a 96-well plate with streptavidin to bind the biotinylated histone peptide substrate.

-

Add the reaction buffer containing the purified Jumonji demethylase and varying concentrations of the this compound E-isomer or vehicle control (DMSO).

-

Incubate the plate at 37°C for 1-2 hours to allow the demethylation reaction to occur.

-

Wash the wells to remove the enzyme and other reaction components.

-

Detect the remaining methylation on the histone peptide using a specific primary antibody against the methylated lysine residue.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound (E-isomer) stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate for 16-24 hours.[4]

-

Treat the cells with a serial dilution of this compound E-isomer or vehicle control for 48-72 hours.[4]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for Histone Methylation

This technique is used to determine the global changes in histone methylation levels within cells following treatment with this compound.

-

Procedure:

-

Treat cultured cells with this compound E-isomer or vehicle control for a specified period (e.g., 36 hours).[4]

-

Harvest the cells and perform histone extraction using an acid extraction method. This involves lysing the cells, isolating the nuclei, and extracting the histones with dilute acid (e.g., 0.2 N HCl).

-

Quantify the protein concentration of the extracted histones.

-

Separate the histone proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in histone methylation levels.

-

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits Jumonji demethylases, leading to altered histone methylation and modulation of key cancer-related signaling pathways.

Caption: A typical experimental workflow for characterizing the anticancer activity of the this compound E-isomer.

Mechanism of Action

This compound is a pan-selective inhibitor of the JmjC domain-containing histone demethylases.[1][2][3] The E-isomer of this compound is significantly more potent than the Z-isomer.[5] It exerts its effects by binding to the active site of these enzymes, leading to an accumulation of methylation marks on histone tails, particularly trimethylation of lysine 4 (H3K4me3), lysine 9 (H3K9me3), and lysine 27 (H3K27me3) on histone H3.[4]

The altered histone methylation landscape results in widespread changes in gene expression. This compound has been shown to downregulate the expression of oncogenic pathways, such as the PI3K/AKT and Wnt/β-catenin signaling pathways, while upregulating tumor suppressor genes.[6] This leads to a variety of cellular consequences, including:

-

Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1/S or G2/M checkpoints, thereby inhibiting cell proliferation.[6]

-

Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells.

-

Increased DNA Damage: this compound treatment has been associated with an increase in DNA damage markers, suggesting an interference with DNA repair processes.[4]

The selective cytotoxicity of this compound towards cancer cells is a key feature, with normal cells being significantly less sensitive to its effects.[5] This selectivity may be attributed to the dependence of cancer cells on specific epigenetic programs for their survival and proliferation.

Conclusion

The E-isomer of this compound is a potent and selective inhibitor of Jumonji histone demethylases with significant anticancer activity. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for both basic research into the roles of histone demethylation and for the development of novel epigenetic therapies. This guide provides a comprehensive overview of the key data and methodologies to aid researchers in their investigation of this promising small molecule.

References

- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]

JIB-04's impact on cancer cell-specific apoptosis

An In-depth Technical Guide on JIB-04's Impact on Cancer Cell-Specific Apoptosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, cell-permeable, pan-selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs).[1][2] Its mechanism of action involves the alteration of the epigenetic landscape within cancer cells, leading to transcriptional reprogramming that selectively curtails proliferation and induces apoptosis.[1] this compound has demonstrated significant anti-tumor activity across a spectrum of cancers, including Ewing Sarcoma, hepatocellular carcinoma, glioblastoma, and lung cancer, both in vitro and in vivo.[3][4][5] Notably, it exhibits a cancer-selective effect, showing minimal toxicity to normal, non-cancerous cells.[1][3] This document provides a comprehensive technical overview of this compound, focusing on its core mechanism, its quantifiable effects on cancer cell viability, the signaling pathways it modulates to induce apoptosis, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions as a broad-spectrum inhibitor of JmjC histone demethylases, which are iron and α-ketoglutarate-dependent enzymes responsible for removing methyl groups from histone lysine (B10760008) residues.[1][6] Unlike many inhibitors that compete with the α-ketoglutarate cofactor, this compound appears to employ a unique mechanism, potentially disrupting the binding of molecular oxygen (O2) within the enzyme's active site.[1][7]

By inhibiting JHDMs, this compound leads to a global increase in histone methylation marks, including those associated with both gene activation (e.g., H3K4me3, H3K36me3) and repression (e.g., H3K9me3, H3K27me3).[3][8] This widespread alteration of the histone code results in significant changes in gene expression. In cancer cells, this transcriptional reprogramming involves the upregulation of anti-proliferative and pro-apoptotic genes and the downregulation of oncogenic and pro-survival pathways, ultimately culminating in cell cycle arrest and apoptosis.[1][3]

Quantitative Data Presentation

The efficacy of this compound varies across different cancer types and specific cell lines. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro IC₅₀ of this compound Against JHDM Enzymes

| Enzyme Target | IC₅₀ (nM) |

| JARID1A (KDM5A) | 230[5] |

| JMJD2A (KDM4A) | 445[5] |

| JMJD2B (KDM4B) | 435[5] |

| JMJD2C (KDM4C) | 1100[5] |

| JMJD2D (KDM4D) | 290[5] |

| JMJD2E (KDM4E) | 340[5] |

| JMJD3 (KDM6B) | 855[5] |

Table 2: Growth Inhibitory IC₅₀ of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (µM) |

| Ewing Sarcoma | TC32 | 0.13[3] |

| Ewing Sarcoma | A4573 | 1.84[3] |

| Lung Cancer | H358 | 0.10[1] |

| Lung Cancer | A549 | 0.25[1] |

| Lung/Prostate Cancer | Various | as low as 0.01[2] |

| Hepatocellular Carcinoma | MHCC97H | Conc. dependent[9] |

| Hepatocellular Carcinoma | HepG2 | Conc. dependent[9] |

Note: In contrast to its potent effect on cancer cells, this compound did not inhibit the growth of normal primary human mesenchymal stem cells (hMSC).[3]

Signaling Pathways Mediating Apoptosis

This compound induces apoptosis through the modulation of several critical signaling pathways. Gene ontology analysis reveals that this compound treatment enriches for anti-proliferative and pro-apoptotic pathways.[3]

Intrinsic Apoptosis Pathway (p53/Bcl-2/Caspase)

A primary mechanism involves the activation of the intrinsic, mitochondria-mediated apoptosis pathway. In hepatocellular carcinoma cells, this compound treatment leads to the upregulation of the tumor suppressor p53.[9] Activated p53 influences the balance of the Bcl-2 family proteins, which are critical regulators of mitochondrial outer membrane permeabilization.[10][11]

This compound causes a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of pro-apoptotic proteins like Bax and Bak.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a caspase cascade, beginning with the initiator caspase-9, which then activates the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death.[1][3][9]

PI3K/AKT Signaling Pathway

In hepatocellular carcinoma, RNA sequencing has revealed that this compound alters the expression of genes involved in the PI3K-Akt signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and the maintenance of cancer stem-like cells. This compound-mediated inhibition of the KDM6B demethylase leads to the downregulation of AKT2 expression.[4] This, in turn, affects downstream targets like the FOXO3a/p21/RB axis, contributing to cell cycle arrest and reduced cell viability.[4] Inactivation of the PI3K/AKT pathway is also observed in glioblastoma cells treated with this compound.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the apoptotic effects of this compound, synthesized from methodologies described in the literature.[2][3][9]

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Plating: Plate cancer cells in 96-well plates at a density that ensures logarithmic growth throughout the experiment (e.g., 1,500-3,000 cells/well). Allow cells to adhere for 16-24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in a complete culture medium. Replace the medium in the wells with the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add MTT or MTS reagent (e.g., Promega CellTiter 96) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability). Plot the data using non-linear regression to calculate the IC₅₀ value.

Apoptosis Detection by Western Blot

Objective: To detect molecular markers of apoptosis, such as PARP cleavage and changes in Bcl-2 family protein expression.

Methodology:

-

Cell Treatment: Culture cells in larger format plates (e.g., 6-well or 10 cm dishes) and treat with this compound at a concentration around the IC₅₀ for a specified time (e.g., 36-48 hours).

-

Protein Extraction: Harvest cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against target proteins (e.g., cleaved-PARP, PARP, Bcl-2, Bax, cleaved-Caspase-3, Caspase-3, p53) and a loading control (e.g., β-actin, GAPDH, or Histone H3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion

This compound represents a promising epigenetic therapeutic agent that selectively induces apoptosis in a variety of cancer cells while sparing normal cells. Its efficacy stems from its function as a pan-inhibitor of JmjC histone demethylases, which triggers a cascade of events beginning with the alteration of the cancer cell epigenome, followed by profound transcriptional reprogramming. This leads to the activation of intrinsic apoptotic pathways, such as the p53/Bcl-2/caspase axis, and the inhibition of critical survival pathways like PI3K/AKT. The robust pre-clinical data, including in vitro potency and in vivo tumor growth inhibition, validates JHDMs as viable therapeutic targets and positions this compound as a compelling candidate for further development in oncology.[1][3]

References

- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

JIB-04: A Technical Guide to its Discovery and Initial Characterization

Introduction

JIB-04 is a small molecule identified as a potent, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3] Its discovery and subsequent characterization have positioned it as a valuable chemical probe for studying the role of histone demethylation in various biological processes and as a potential therapeutic agent, particularly in oncology.[1][4] This technical guide provides an in-depth overview of the initial discovery, characterization, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery

This compound was identified through a cell-based screen designed to uncover epigenetic modulators with cancer-selective activity.[4] The molecule, a pyridine (B92270) hydrazone, was found to selectively inhibit the growth of cancer cells over normal, patient-matched cells.[1][3] This cancer-specific cytotoxicity, with IC50 values as low as 10 nM in some cancer cell lines, highlighted its therapeutic potential and prompted further investigation into its mechanism of action.[1][5]

Initial Characterization: A Pan-Jumonji Histone Demethylase Inhibitor

Biochemical assays revealed that this compound is a broad-spectrum inhibitor of the JmjC family of histone demethylases.[2][3][6] These enzymes are 2-oxoglutarate and Fe(II)-dependent oxygenases that play a critical role in reversing histone lysine (B10760008) methylation, a key epigenetic mark regulating gene expression.

In Vitro Inhibition of Jumonji Histone Demethylases

This compound demonstrates potent inhibitory activity against multiple JmjC demethylases in cell-free assays. The half-maximal inhibitory concentrations (IC50) for various enzymes are summarized in the table below.

| Jumonji Demethylase | IC50 (nM) |

| JARID1A (KDM5A) | 230[2][3][5][6] |

| JMJD2E (KDM4E) | 340[2][3][5][6] |

| JMJD3 (KDM6B) | 855[2][3][5][6] |

| JMJD2A (KDM4A) | 445[2][3][5][6] |

| JMJD2B (KDM4B) | 435[2][3][5][6] |

| JMJD2C (KDM4C) | 1100[2][3][5][6] |

| JMJD2D (KDM4D) | 290[2][5] |

Importantly, this compound shows high selectivity for JmjC demethylases, with negligible activity against other iron-containing enzymes like methylcytosine dioxygenase TET1 and hypoxia-inducible factor prolyl hydroxylase 2 (PHD2), as well as histone deacetylases (HDACs).[1][3]

Cellular Effects of this compound

In cellular contexts, this compound treatment leads to a global increase in histone methylation marks that are substrates of the JmjC enzymes. Studies have consistently shown that this compound increases the levels of:

This accumulation of repressive (H3K9me3, H3K27me3) and active (H3K4me3, H3K36me2/3) histone marks leads to widespread changes in gene expression.[7][10]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of JmjC histone demethylase activity. This leads to alterations in the epigenetic landscape, resulting in a cascade of cellular events that ultimately impair cancer cell proliferation and survival.

Signaling Pathway Perturbation

This compound treatment impacts several critical signaling pathways involved in cancer. One key pathway identified is the PI3K/AKT signaling cascade. This compound has been shown to decrease AKT protein levels, which in turn affects the downstream FOXO3a-p21-RB-E2F axis, leading to cell cycle arrest.[11]

Effects on Cancer Cell Biology

The molecular changes induced by this compound manifest in several key anti-cancer phenotypes:

-

Inhibition of Cell Proliferation and Viability: this compound potently inhibits the growth of a wide range of cancer cell lines.[1][7] For instance, in Ewing Sarcoma cell lines, IC50 values for growth inhibition ranged from 0.13 µM to 1.84 µM.[7]

-

Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, primarily at the G2/M checkpoint.[10]

-

Induction of Apoptosis: this compound can induce programmed cell death in cancer cells.[2][5]

-

Increased DNA Damage: this compound treatment has been observed to increase levels of DNA damage in cancer cells.[7]

-

Impairment of Tumorigenicity: In vivo studies using xenograft models have demonstrated that this compound can reduce tumor burden and prolong survival.[1][6]

Experimental Protocols

This section details the methodologies for key experiments used in the initial characterization of this compound.

Histone Demethylase Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified JmjC demethylases.

-

Enzyme and Substrate Preparation: Recombinant JmjC demethylase enzymes are purified. A biotinylated peptide corresponding to a specific histone tail with a methylated lysine (e.g., H3K9me3) is used as a substrate.[2]

-

Reaction Setup: The enzyme is incubated with the biotinylated peptide substrate in a reaction buffer containing necessary cofactors (20 mM Tris-Cl pH 7.5, 5 mM KCl, 1.5 mM MgCl2, 2 mM DTT, 0.12 µM ferrous sulfate, 0.5 mM 2-oxoglutarate, and 1 mM ascorbate).[2] The reaction is performed in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Detection: The reaction product (e.g., H3K9me2) is detected using a specific antibody. In one common method, the biotinylated peptide is captured on a streptavidin-coated plate, and the demethylated product is quantified using an HRP-conjugated secondary antibody and a chemiluminescent substrate.[2]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

References

- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 7. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. oncotarget.com [oncotarget.com]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

JIB-04's Selectivity for Cancer Cells Versus Normal Cells: A Technical Guide

Introduction

This compound is a small molecule inhibitor that has garnered significant interest in the field of oncology for its selective cytotoxicity towards cancer cells while exhibiting minimal effects on normal, non-tumorigenic cells.[1][2][3] As a pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), this compound represents a promising therapeutic agent that targets the epigenetic regulation of gene expression, which is often dysregulated in cancer.[3][4] This technical guide provides a comprehensive overview of the selectivity of this compound, detailing its mechanism of action, quantitative data on its cytotoxic effects, and the experimental protocols used to ascertain its specificity.

Mechanism of Action: The Role of Jumonji Histone Demethylases

This compound functions as a pan-selective inhibitor of Jumonji histone demethylases, with IC50 values for various isoforms such as JARID1A, JMJD2E, JMJD3, JMJD2A, JMJD2B, JMJD2C, and JMJD2D in the nanomolar range.[3][5] Unlike many other KDM inhibitors, this compound is not a competitive inhibitor of α-ketoglutarate, a key cofactor for these enzymes.[1] Instead, it is believed to disrupt the binding of oxygen within the active site of the KDM enzymes.[6] This inhibition of KDMs leads to alterations in histone methylation patterns, which in turn affects the transcription of genes involved in cell growth and proliferation.[1][7]

The selectivity of this compound for cancer cells is attributed to their altered transcriptional programs and increased dependence on the activity of histone demethylases for survival.[1][2] In cancer cells, this compound treatment leads to the downregulation of pro-proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[3] This targeted modulation of gene expression results in cancer-specific cell death, while normal cells, which have different transcriptional dependencies, are largely unaffected.[1][2]

Quantitative Data: In Vitro Selectivity of this compound

The selective anti-cancer activity of this compound has been demonstrated across a variety of cancer cell lines, with significantly higher potency observed in cancer cells compared to their normal counterparts. The half-maximal inhibitory concentration (IC50) values from cell viability assays serve as a quantitative measure of this selectivity.

| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Reference |

| Cancer Cell Lines | ||||

| TC32 | Ewing Sarcoma | Ewing Sarcoma | 0.13 | [7] |

| A673 | Ewing Sarcoma | Ewing Sarcoma | 1.84 | [7] |

| Lung Cancer Lines (LCa) | Lung Epithelial | Lung Cancer | as low as 0.01 | [5][6] |

| Prostate Cancer Lines (PCa) | Prostate Epithelial | Prostate Cancer | as low as 0.01 | [5] |

| H358 | Non-Small Cell Lung Cancer | Lung Cancer | ~0.1 | [6] |

| A549 | Non-Small Cell Lung Cancer | Lung Cancer | ~0.25 | [6] |

| Normal Cell Lines | ||||

| hMSC | Mesenchymal Stem Cells | Normal | No inhibition | [7] |

| HBECs | Bronchial Epithelial Cells | Normal | >10 | [5] |

| PrSCs/PrECs | Prostate Stromal/Epithelial | Normal | >10 | [5] |

Signaling Pathways and Experimental Workflows

The selective cytotoxicity of this compound in cancer cells is mediated through the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. One of the critical pathways affected is the PI3K/AKT signaling cascade, which is often hyperactivated in cancer.

The experimental validation of this compound's selectivity typically follows a structured workflow, starting from in vitro enzyme assays and progressing to cell-based assays and in vivo models.

References

- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

JIB-04: A Pan-Inhibitor of Jumonji C Domain-Containing Histone Demethylases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JIB-04 is a potent, cell-permeable small molecule that has been identified as a pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs).[1][2][3][4] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues, thereby influencing gene expression, DNA repair, and other fundamental cellular processes.[5][6] Due to the frequent deregulation of JHDMs in various cancers, this compound has emerged as a valuable chemical probe for studying the function of these enzymes and as a potential therapeutic agent.[1][7] This guide provides a comprehensive overview of the effects of this compound on JmjC enzymes, detailing its mechanism, inhibitory activity, impact on signaling pathways, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a pan-selective inhibitor of JmjC histone demethylases.[7][8][9][10] Unlike many other inhibitors of α-ketoglutarate (αKG)-dependent dioxygenases, this compound is not a competitive inhibitor of αKG.[10][11] Instead, its mechanism is more complex. Studies suggest that this compound may exert its effects by disrupting the binding of O2 in the enzyme's active site.[6] Another proposed mechanism involves the chelation of the essential Fe(II) cofactor in the JmjC domain, which would alter the binding of co-substrates and inhibit enzymatic activity.[6][10] The (E)-isomer of this compound is reported to be a more potent inhibitor than the Z-isomer.[6] this compound demonstrates selectivity for JmjC histone demethylases over other αKG-dependent enzymes like prolyl hydroxylases and ten-eleven translocation (TET) enzymes, as well as other chromatin-modifying enzymes such as histone deacetylases (HDACs) and the histone demethylase LSD1.[3][6][7][10]

Quantitative Inhibitory Activity

This compound has been tested against a range of JmjC domain-containing enzymes, demonstrating broad-spectrum inhibition with varying potencies. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.

| Enzyme Target | Alternative Name | IC50 (nM) |

| JARID1A | KDM5A | 230[3][4][7][8][9][10][12] |

| JMJD2D | KDM4D | 290[8][9] |

| JMJD2E | KDM4E | 340[3][4][7][8][9][10][12] |

| JMJD2B | KDM4B | 435[3][4][8][9][12] |

| JMJD2A | KDM4A | 445[3][4][8][9][12] |

| JMJD3 | KDM6B | 855[3][4][7][8][9][10][12] |

| JMJD2C | KDM4C | 1100[3][4][8][9][12] |

Impact on Cellular Signaling and Processes

This compound's inhibition of JmjC enzymes leads to alterations in histone methylation, which in turn affects numerous cellular signaling pathways and processes critical for cancer cell proliferation, survival, and DNA repair.

Key Affected Pathways:

-

PI3K/AKT Signaling: In hepatocellular carcinoma, this compound has been shown to inhibit the PI3K/AKT pathway.[1][2] This occurs through the inhibition of KDM6B, which leads to reduced expression of AKT2. Downstream effects include the modulation of the FOXO3a/p21/RB axis, resulting in cell cycle arrest.[1][2]

-

DNA Damage and Repair: this compound treatment can increase DNA damage in cancer cells.[5] It impairs the repair of DNA double-strand breaks (DSBs) by hindering both non-homologous end joining (NHEJ) and homologous recombination (HR).[13] This is achieved by causing the retention of H3K4me3 marks near DSB sites, which impairs the recruitment of necessary repair factors.[13]

-

Wnt/β-catenin Signaling: this compound has been reported to selectively inhibit the Wnt/β-catenin signaling pathway in colorectal cancer stem cells.[1]

-

Gene Expression Programs: The compound selectively alters transcriptional programs in cancer cells, leading to the downregulation of proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[5][8]

Experimental Protocols

The characterization of this compound involves a range of in vitro, cell-based, and in vivo assays.

In Vitro Enzyme Inhibition Assays

-

ELISA-based Assay: This method is used to directly quantify the demethylated histone substrate. Purified recombinant JmjC enzymes are incubated with a appropriate methylated histone peptide substrate in the presence of cofactors (αKG, Fe(II), ascorbate) and varying concentrations of this compound. The amount of demethylated product is then detected using an antibody specific to the demethylated epitope, followed by a secondary antibody conjugated to an enzyme like HRP for colorimetric or chemiluminescent detection.[8][10]

-

Formaldehyde (B43269) Release Assay: This assay measures the formaldehyde byproduct of the demethylation reaction. The activity of JMJD2E, for instance, can be measured by coupling formaldehyde production to the reduction of NAD+ to NADH by formaldehyde dehydrogenase, which can be monitored spectrophotometrically.[10]

-

NMR Spectroscopy: 1H NMR can be used to directly observe the decrease in the trimethyl signal of a histone peptide substrate (e.g., H3K9me3) over time in the presence of a JmjC enzyme and this compound, providing a direct measure of inhibition.[10]

Cell-Based Assays

-

Cell Viability and Growth Inhibition (MTT Assay): Cancer cell lines are plated and treated with a range of this compound concentrations for a set period (e.g., 48-72 hours). Viable cell numbers are measured using the MTT assay, where the reduction of tetrazolium dye to formazan (B1609692) by metabolically active cells is quantified by absorbance. IC50 values for growth inhibition are calculated from dose-response curves.[5]

-

Clonogenic Survival Assay: To assess long-term survival, cells are treated with this compound, often in combination with another treatment like ionizing radiation (IR). After treatment, cells are plated at low density and allowed to grow for 1-2 weeks. The number of colonies formed (defined as >50 cells) is counted to determine the surviving fraction.[13]

-

Cell Cycle Analysis: Cells are treated with this compound, then pulsed with a thymidine (B127349) analog like EdU to label cells in S-phase. Cells are then fixed, permeabilized, and stained with a DNA dye (like Propidium Iodide, PI) and a fluorescent azide (B81097) that couples to EdU. Flow cytometry is used to quantify the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]

-

Western Blotting: This technique is used to measure changes in protein levels and histone methylation. Following this compound treatment, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against specific histone marks (e.g., H3K4me3, H3K9me3, H3K27me3) or signaling proteins (e.g., AKT, PARP).[1][5]

In Vivo Xenograft Models

-

Subcutaneous Tumor Model: Human cancer cells (e.g., A549 or H1299 lung cancer cells) are injected subcutaneously into the flank of immunocompromised mice.[5][13] Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups.[13] this compound is administered systemically, typically via oral gavage or intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 50 mg/kg/day).[5][13] Tumor volume is measured regularly to assess treatment efficacy.[5] At the end of the study, tumors can be excised to measure histone demethylase activity in tumor homogenates.[8]

Conclusion

This compound is a well-characterized pan-inhibitor of JmjC histone demethylases that acts through a mechanism distinct from simple co-substrate competition. Its ability to modulate histone methylation leads to profound effects on cancer cells, including the disruption of key oncogenic signaling pathways like PI3K/AKT, induction of DNA damage, and cell cycle arrest, ultimately inhibiting tumor growth in vivo.[1][5][7][13] The detailed experimental protocols and established inhibitory profile make this compound an indispensable tool for epigenetic research and a foundational compound for the development of more selective JHDM inhibitors for therapeutic use.

References

- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 4. doc.abcam.com [doc.abcam.com]

- 5. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

JIB-04: Application Notes and Protocols for Cell Culture Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JIB-04 is a potent, cell-permeable, and pan-selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3] By inhibiting these enzymes, this compound effectively increases the levels of histone methylation, leading to transcriptional changes that can induce cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation.[1][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture viability assays.

Mechanism of Action

This compound primarily functions by inhibiting the demethylase activity of the Jumonji family of histone lysine (B10760008) demethylases (KDMs).[4] This inhibition leads to an increase in the methylation of histone H3 at various lysine residues, including H3K4, H3K9, and H3K27.[5] The altered histone methylation landscape results in genome-wide transcriptional changes.[4] Notably, this compound treatment has been shown to downregulate proliferative genes and upregulate anti-proliferative and pro-apoptotic genes.[1] One of the key pathways affected by this compound is the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[2][4] By disrupting this and other oncogenic pathways, this compound can selectively induce cell death in cancer cells while showing less activity against normal, non-tumorigenic cells.[1][6]

Data Presentation: Efficacy of this compound on Cell Viability

The following table summarizes the inhibitory concentrations (IC50) of this compound across various cancer cell lines, demonstrating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| JARID1A | - | 230 | [1][2] |

| JMJD2E | - | 340 | [1][2] |

| JMJD3 | - | 855 | [1][2] |

| JMJD2A | - | 445 | [1][2] |

| JMJD2B | - | 435 | [1][2] |

| JMJD2C | - | 1100 | [1][2] |

| JMJD2D | - | 290 | [1][2] |

| H358 | Lung Cancer | ~10 | [1] |

| A549 | Lung Cancer | ~10 | [1] |

| TC32 | Ewing Sarcoma | 130 | [5] |

| A4573 | Ewing Sarcoma | 1840 | [5] |

Experimental Protocols

This section provides a detailed protocol for assessing cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials

-

This compound (powder, soluble in DMSO)[3]

-

Selected cancer cell line and appropriate complete culture medium

-

96-well flat-bottom sterile culture plates

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

MTT reagent (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[8]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[8]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to reduce background noise if necessary.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a valuable chemical probe for studying the role of Jumonji histone demethylases in cellular processes and disease, particularly in cancer. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in cell culture viability assays to investigate its anti-cancer properties and elucidate its mechanisms of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tribioscience.com [tribioscience.com]

- 4. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. merckmillipore.com [merckmillipore.com]

Determining the Optimal Working Concentration of JIB-04 for Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

JIB-04 is a potent, cell-permeable, pan-inhibitor of Jumonji domain-containing (JMJ) histone demethylases, a family of enzymes frequently dysregulated in cancer. By modulating histone methylation states, this compound can induce transcriptional changes that lead to cell cycle arrest, apoptosis, and the inhibition of cancer stem-like cell properties.[1] This document provides detailed protocols for determining the optimal working concentration of this compound in various cancer cell lines, a critical step for in vitro studies investigating its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key parameter to establish the dose-dependent effect of this compound on cell viability and proliferation.

Introduction

Jumonji domain-containing histone demethylases are critical regulators of epigenetic modifications, specifically the removal of methyl groups from histone lysine (B10760008) residues. Their aberrant activity is implicated in the pathogenesis of numerous cancers. This compound acts as a broad-spectrum inhibitor of these enzymes, with IC50 values in the nanomolar range for several JARID1 and JMJD2 family members.[2][3] Its mechanism of action involves the alteration of global histone methylation levels, such as increasing H3K4, H3K9, and H3K27 trimethylation, which in turn affects the expression of genes involved in cell proliferation and survival.[1][4] this compound has demonstrated selective cytotoxicity towards cancer cells over normal cells and has been shown to overcome drug resistance in certain cancer models.[1][2] Determining the precise IC50 value for a specific cancer cell line is essential for designing experiments that yield reproducible and meaningful results.

Signaling Pathway of this compound Action

This compound's primary mode of action is the inhibition of Jumonji histone demethylases. This leads to an accumulation of methylation marks on histones, which in turn alters gene expression. One of the key pathways affected by this compound is the PI3K-Akt signaling pathway, which is crucial for cancer cell growth and survival.[5] By inhibiting histone demethylases like KDM6B, this compound can lead to the suppression of key components of this pathway, contributing to its anti-cancer effects.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JIB-04 Administration in In Vivo Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the in vivo administration of JIB-04, a pan-selective Jumonji histone demethylase inhibitor, in mouse xenograft models. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Overview and Mechanism of Action

This compound is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylases, leading to alterations in the methylation status of various histone lysine (B10760008) residues, including H3K4, H3K9, H3K27, and H3K36.[1][2][3] By inhibiting these demethylases, this compound can induce cancer-selective transcriptional changes, downregulating proliferative genes and upregulating anti-proliferative and pro-apoptotic genes.[4] Its anti-tumor activity has been demonstrated in a variety of cancer models, including Ewing Sarcoma, non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and glioblastoma.[1][2][5][6] this compound has been shown to impact key oncogenic signaling pathways such as the PI3K-Akt and MAPK pathways.[2]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across different mouse xenograft models as reported in various studies.

Table 1: Efficacy of this compound in Mouse Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage & Frequency | Vehicle | Outcome |

| Ewing Sarcoma | TC32 | NOD-SCID/Gamma | Oral Gavage | 50 mg/kg, daily | Not specified | ~3-fold reduction in tumor growth compared to vehicle.[1] |

| NSCLC | H1299 | Not specified | Not specified | 50 mg/kg, every other day | Not specified | Enhanced effect of radiation treatment and prolonged survival.[5] |

| NSCLC | A549 | Not specified | Not specified | 50 mg/kg, every other day | Not specified | Robust increase in survival when combined with radiation.[5] |

| NSCLC | H358 | Nude | Intraperitoneal (i.p.) | 110 mg/kg, 2-3 times/week | 10% DMSO, 90% sesame oil | Markedly diminished tumor growth rate and significant decrease in final tumor weight.[6][7] |

| NSCLC | A549 | Nude | Oral Gavage | 55 mg/kg, 3 times/week | 12.5% Cremophor EL, 12.5% DMSO in aqueous suspension | Markedly diminished tumor growth rate and significant decrease in final tumor weight.[6][7] |

| Ovarian Cancer | Not specified | Not specified | Not specified | Not specified | Not specified | Slowed down tumor growth.[8][9] |

| Glioblastoma | Orthotopic | Not specified | Intraperitoneal (i.p.) | 20, 40, 60 mg/kg | Not specified | Reached bioactive concentrations in the brain, trend towards longer survival.[6] |

Experimental Protocols

Detailed methodologies for the preparation of this compound formulations and administration in mouse xenograft models are provided below.

Intraperitoneal (i.p.) Administration Protocol

This protocol is based on studies using H358 xenografts.[6][7]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sesame oil

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-gauge)

Procedure:

-

Vehicle Preparation: Prepare a 10% DMSO in sesame oil vehicle. For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO with 900 µl of sesame oil. Vortex thoroughly to ensure a homogenous solution.

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dosage (e.g., 110 mg/kg) and the average weight of the mice in the treatment group.

-

Weigh the this compound powder and dissolve it in the prepared vehicle to achieve the final desired concentration. Sonication may be used to aid dissolution.

-

Prepare the formulation fresh on the day of use.

-

-

Administration:

Oral Gavage Administration Protocol

This protocol is based on studies using A549 and TC32 xenografts.[1][6][7]

Materials:

-

This compound powder

-

Cremophor EL

-

Dimethyl sulfoxide (DMSO)

-

Sterile water or saline

-

Sterile microcentrifuge tubes

-

Oral gavage needles

Procedure:

-

Vehicle Preparation: Prepare an aqueous suspension vehicle containing 12.5% Cremophor EL and 12.5% DMSO. For example, to prepare 1 ml of vehicle, mix 125 µl of Cremophor EL, 125 µl of DMSO, and 750 µl of sterile water or saline.

-

This compound Formulation:

-

Calculate the required amount of this compound for the desired dosage (e.g., 55 mg/kg).

-

Suspend the this compound powder in the prepared vehicle to the final concentration. Vortex or sonicate to ensure a uniform suspension.

-

It is recommended to prepare the formulation fresh before each administration.

-

-

Administration:

Alternative Oral Gavage Formulation: An alternative vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][10]

Visualization of Signaling Pathways and Workflows

This compound Mechanism of Action and Signaling Pathway

This compound acts as a pan-inhibitor of Jumonji histone demethylases, leading to an increase in histone methylation at specific lysine residues. This epigenetic modification results in the altered expression of genes involved in critical cancer-related pathways.

Caption: this compound inhibits JHDMs, altering gene expression and key signaling pathways.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Caption: A generalized workflow for a this compound in vivo mouse xenograft study.

Important Considerations

-

Toxicity: While this compound has shown cancer-selective activity, it is crucial to monitor mice for any signs of toxicity, such as weight loss or changes in behavior.[7] Some studies have reported increased liver weights and vacuoles at higher doses.[7]

-

Formulation: The solubility of this compound can be challenging. Ensure the chosen vehicle and preparation method result in a stable and homogenous formulation for consistent dosing.

-

Isomer Specificity: The anti-cancer effects of this compound are isomer-specific. Ensure the use of the correct and validated E-isomer for in vivo studies.[7]

-

Combination Therapy: this compound has shown synergistic effects when combined with other treatments like radiation therapy.[5] This presents a potential avenue for future preclinical investigations.

References

- 1. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following JIB-04 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

JIB-04 is a potent, cell-permeable, and pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2][3] It acts by a novel mechanism that is not competitive with α-ketoglutarate, a key cofactor for JHDM activity.[3] this compound has been shown to selectively inhibit the growth of various cancer cells by altering histone methylation landscapes and consequently modulating gene expression programs that control cell growth and survival.[3][4]

The primary targets of this compound are members of the JHDM family, which are responsible for removing methyl groups from lysine (B10760008) residues on histone tails.[1] Inhibition of these enzymes by this compound leads to a global increase in histone methylation marks, including H3K4me3, H3K9me3, and most prominently, H3K27me3, although the specific effects can be cell-line and dose-dependent.[4][5] These histone modifications play critical roles in regulating chromatin structure and gene accessibility.

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the identification of specific genomic loci where histone modifications occur. Performing ChIP after treatment with this compound enables researchers to elucidate the direct epigenetic consequences of JHDM inhibition on a genome-wide scale or at specific gene promoters. This information is invaluable for understanding the mechanism of action of this compound and for the development of epigenetic-based therapies.

These application notes provide a detailed protocol for performing ChIP experiments in cultured cells following treatment with this compound.

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound action on histone demethylation.

Caption: Workflow for ChIP after this compound treatment.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| This compound Treatment | ||

| Concentration | 0.1 - 10 µM | Cell line dependent; determine IC50 for growth inhibition first. For Ewing Sarcoma cell lines, concentrations of 0.3 - 2 µM have been used.[5] |

| Duration | 24 - 72 hours | Optimal time may vary. A 36-hour treatment has been shown to be effective.[5] |

| Vehicle Control | DMSO | Use the same concentration as in the this compound treated samples. |

| Cell Culture | ||

| Cell Number | 1 x 10^6 to 1 x 10^7 cells per ChIP | A starting number of 4 x 10^6 cells has been successfully used.[5] |

| Confluency | 70-80% | Ensure cells are in a logarithmic growth phase. |

| Chromatin Immunoprecipitation | ||

| Cross-linking Agent | Formaldehyde (B43269) | 1% final concentration for 10-15 minutes at room temperature. |

| Quenching Agent | Glycine (B1666218) | 125 mM final concentration for 5 minutes at room temperature. |

| Sonication | Diagenode Bioruptor or similar | Aim for fragment sizes between 200-800 bp. For a Bioruptor, 25 cycles (30s ON/90s OFF) on High setting has been used.[5] |

| Antibody Amount | 2 - 10 µg per ChIP | Optimal amount should be determined empirically. 5 µg has been used for H3K4me3 ChIP.[5] |

| Recommended Antibodies | anti-H3K27me3, anti-H3K4me3, anti-H3K9me3 | Based on the known effects of this compound.[4][5] |

| Negative Control | Normal Rabbit or Mouse IgG | Use the same amount as the specific antibody. |

| Protein A/G Beads | 20 - 40 µL of slurry per ChIP | |

| qPCR Analysis | ||

| Input DNA | 1-10% of total chromatin | Used for normalization. |

| DNA per reaction | 1 - 10 ng |

Experimental Protocols

Part 1: this compound Treatment and Cell Harvesting

-

Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency at the time of harvesting.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 0.3 - 2 µM).[5]

-

For the vehicle control, add an equivalent amount of DMSO to the culture medium.

-

Replace the existing medium with the this compound or vehicle-containing medium and incubate for the desired duration (e.g., 36 hours).[5]

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-